molecular formula C11H12N2 B1403447 3-Ethynyl-2-(pyrrolidin-1-yl)pyridine CAS No. 1824338-49-9

3-Ethynyl-2-(pyrrolidin-1-yl)pyridine

Cat. No.: B1403447
CAS No.: 1824338-49-9
M. Wt: 172.23 g/mol
InChI Key: LEGKFSNGDVXAIW-UHFFFAOYSA-N
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Description

3-Ethynyl-2-(pyrrolidin-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with an ethynyl group at the third position and a pyrrolidinyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-2-(pyrrolidin-1-yl)pyridine typically involves the following steps:

    Formation of the Pyrrolidinyl Substituent: The pyrrolidinyl group can be introduced to the pyridine ring through nucleophilic substitution reactions. For example, 2-chloropyridine can react with pyrrolidine under basic conditions to form 2-(pyrrolidin-1-yl)pyridine.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, where 2-(pyrrolidin-1-yl)pyridine reacts with ethynyl bromide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-2-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of pyridine-3-carboxaldehyde derivatives.

    Reduction: Formation of 2-(pyrrolidin-1-yl)piperidine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-Ethynyl-2-(pyrrolidin-1-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-Ethynyl-2-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the pyrrolidinyl group can enhance binding affinity through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-yl)pyridine: Lacks the ethynyl group, which may result in different binding properties and biological activities.

    3-Ethynylpyridine: Lacks the pyrrolidinyl group, which may affect its solubility and reactivity.

    2-(Pyrrolidin-1-yl)piperidine: A reduced form of the pyridine ring, which may have different pharmacokinetic properties.

Uniqueness

3-Ethynyl-2-(pyrrolidin-1-yl)pyridine is unique due to the presence of both the ethynyl and pyrrolidinyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

3-ethynyl-2-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-2-10-6-5-7-12-11(10)13-8-3-4-9-13/h1,5-7H,3-4,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGKFSNGDVXAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(N=CC=C1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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